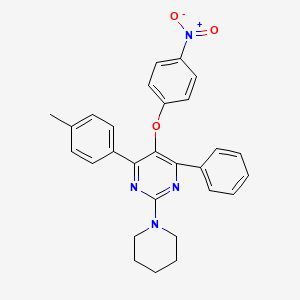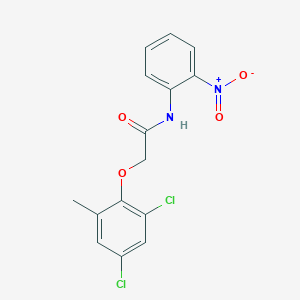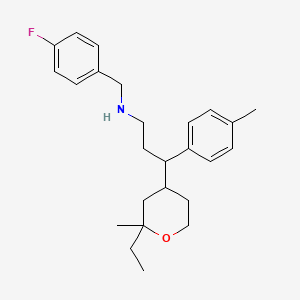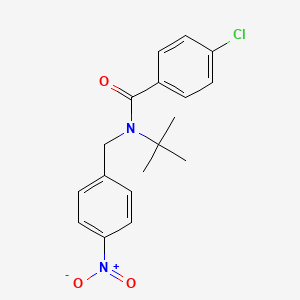
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to interact with a range of receptors and enzymes, including the cannabinoid receptor CB1, the opioid receptor mu, and the enzyme COX-2. These interactions can lead to the modulation of various physiological processes, such as pain perception, inflammation, and cell growth.
Biochemical and Physiological Effects
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the enzyme COX-2. 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have analgesic effects, which may be due to its interaction with the opioid receptor mu. In addition, 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have anticonvulsant effects, which may be due to its ability to modulate the activity of ion channels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to exhibit a range of pharmacological activities, making it a versatile tool for studying various physiological processes. However, there are also some limitations to the use of 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine in lab experiments. The compound has not been extensively studied in vivo, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for research on 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine. One area of interest is the development of 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine-based drugs for the treatment of cancer. 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have potential as a treatment for certain types of cancer, and further research is needed to determine its efficacy and safety in vivo. Another area of interest is the elucidation of the mechanism of action of 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine. Further research is needed to determine how 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine interacts with various receptors and enzymes in the body, and how these interactions lead to its pharmacological effects. Finally, there is a need for further research on the safety profile of 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine. While the compound has shown promise as a therapeutic agent, its safety profile is not well established, and further research is needed to determine its potential side effects and toxicity.
Métodos De Síntesis
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-methylbenzaldehyde, 4-nitrophenol, phenylacetic acid, piperidine, and urea. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under controlled conditions of temperature and pressure. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have potential as a treatment for certain types of cancer, such as lung cancer and breast cancer.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-20-10-12-22(13-11-20)26-27(35-24-16-14-23(15-17-24)32(33)34)25(21-8-4-2-5-9-21)29-28(30-26)31-18-6-3-7-19-31/h2,4-5,8-17H,3,6-7,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLNZLPZKKCULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-piperidin-1-ylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)


![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)

![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)